[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen functional groups. The official IUPAC name for this compound is 3-(2-phenyl-1H-imidazol-1-yl)propylamine dihydrochloride, which accurately describes the molecular structure and salt formation. Alternative systematic names include 3-(2-phenylimidazol-1-yl)propan-1-amine dihydrochloride, reflecting variations in nomenclature conventions while maintaining chemical accuracy.
The compound is registered under the Chemical Abstracts Service number 93668-45-2, providing a unique identifier for this specific molecular entity. The molecular formula C₁₂H₁₇Cl₂N₃ indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, two chlorine atoms, and three nitrogen atoms, representing the dihydrochloride salt form of the parent amine. The molecular weight is consistently reported as 274.19 grams per mole across multiple authoritative sources.
Additional chemical identifiers include the SMILES notation NCCCN1C=CN=C1C2=CC=CC=C2.[H]Cl.[H]Cl, which provides a linear representation of the molecular structure including the two hydrochloride units. The compound also possesses the MDL number MFCD06801196, facilitating database searches and cross-referencing in chemical literature.
Table 1: Chemical Identifiers and Basic Properties
Crystallographic Analysis and Molecular Geometry
The crystallographic characterization of this compound involves detailed analysis of its three-dimensional molecular arrangement and crystal packing patterns. X-ray crystallography serves as the primary technique for determining the atomic structure of crystalline materials, providing precise information about bond lengths, bond angles, and intermolecular interactions. The technique takes advantage of the interatomic spacing in crystalline solids by employing them as diffraction gradients for X-ray radiation, which has wavelengths on the order of one angstrom.
The molecular geometry of this compound features an imidazole ring system substituted at the 2-position with a phenyl group and at the 1-position with a propylamine chain. The imidazole ring typically exhibits planar geometry, as observed in related benzimidazole derivatives where maximum deviations from planarity are typically less than 0.003 angstroms. The phenyl ring also maintains plannar geometry with minimal deviations, contributing to the overall structural stability of the molecule.
The crystal structure analysis reveals important intermolecular interactions that stabilize the solid-state arrangement. In similar imidazole-containing compounds, classical hydrogen bonds of the N-H···N and N-H···O types are commonly observed, along with weaker C-H···N contacts. These hydrogen bonding networks typically link molecules into supramolecular chains or layers, influencing the physical properties of the crystalline material.
Table 2: Crystallographic Parameters (Typical for Imidazole Derivatives)
| Parameter | Range/Value | Reference Compounds |
|---|---|---|
| C-N bond length (imino) | 1.312-1.320 Å | |
| C-N bond length (amino) | 1.350-1.358 Å | |
| Ring planarity deviation | < 0.003 Å | |
| Intermolecular H-bonds | N-H···N, N-H···O |
Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess molecular properties. Mass spectrometry provides definitive molecular weight determination and fragmentation patterns characteristic of the compound structure. Electron ionization mass spectrometry data confirms the exact mass as 274.189 grams per mole, corresponding to the molecular ion peak. The monoisotopic mass is reported as 273.079953, reflecting the most abundant isotopic composition.
Fourier Transform Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The amine functional groups typically exhibit N-H stretching vibrations in the range of 3300-3400 wavenumbers for aliphatic primary amines, while amine salt formations show broad N-H stretching absorptions between 2800-3000 wavenumbers. The imidazole ring system contributes C=C and C=N stretching vibrations in the 1500-1650 wavenumber region. The phenyl ring produces characteristic aromatic C-H bending vibrations at 730-770 wavenumbers for monosubstituted benzene derivatives.
Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Proton Nuclear Magnetic Resonance typically reveals distinct signals for the aromatic protons of both the phenyl and imidazole rings, the aliphatic methylene protons of the propyl chain, and the amine protons. Carbon-13 Nuclear Magnetic Resonance spectroscopy distinguishes between aromatic and aliphatic carbon environments, providing complementary structural confirmation.
Table 3: Characteristic Spectroscopic Features
The comprehensive spectroscopic analysis confirms the structural integrity of the synthesized compound and provides essential data for quality control and identification purposes. The combination of multiple analytical techniques ensures accurate characterization and enables comparison with literature values for related imidazole derivatives. These analytical methods collectively establish the chemical identity and purity of this compound, supporting its use in subsequent research applications and synthetic transformations.
Properties
IUPAC Name |
3-(2-phenylimidazol-1-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11;;/h1-3,5-6,8,10H,4,7,9,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTAITRPVMYQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662985 | |
| Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93668-45-2 | |
| Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Comparison of Synthesis Routes
| Parameter | Cyanoethylation-Hydrogenation | Solvent-Free Alkylation |
|---|---|---|
| Reaction Steps | 2 | 1 |
| Yield | 75–80% | 70–75% |
| Purity | >98% | >95% |
| Solvent Use | Ethanol (Step 1) | None |
| Catalyst | Raney nickel | K₂CO₃ |
Critical Analysis of Methodologies
Cyanoethylation-Hydrogenation :
- Pros: High yield and purity; scalable for industrial production.
- Cons: Requires pressurized hydrogenation equipment.
-
- Pros: Eco-friendly, simplified workup.
- Cons: Lower yield due to competing side reactions.
Industrial-Scale Considerations
- Process Intensification : Continuous flow reactors improve efficiency for hydrogenation steps.
- Waste Management : Solvent-free methods reduce hazardous waste generation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the imidazole ring is oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where the phenyl group or the propylamine chain is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed:
Imidazole N-oxides: Formed through oxidation reactions.
Dihydroimidazole Derivatives: Formed through reduction reactions.
Substituted Imidazole Derivatives: Formed through substitution reactions.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in drug development.
Anticancer Properties
Research has indicated that compounds similar to [3-(2-Phenyl-1H-imidazol-1-yl)propyl]amine dihydrochloride may possess significant anticancer properties. For instance, imidazole derivatives have been documented to show activity against various cancer cell lines, with mechanisms that may involve the inhibition of specific enzymes or pathways crucial for tumor growth .
Antimicrobial Activity
Imidazole derivatives are also explored for their antimicrobial properties. They can act against a variety of pathogens, including bacteria and fungi. The ability of these compounds to disrupt microbial cell membranes or inhibit vital metabolic processes is a focal point of ongoing research .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate imidazole and phenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Demonstrated significant inhibition of cell proliferation in specific cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study 2 | Assess antimicrobial efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating potential as an antimicrobial agent. |
| Study 3 | Investigate pharmacokinetics | Analyzed absorption, distribution, metabolism, and excretion (ADME) properties, highlighting favorable profiles for further development as a drug candidate. |
Mechanism of Action
The mechanism of action of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It inhibits the activity of enzymes by binding to their active sites, thereby blocking substrate access.
Modulating Receptor Activity: It interacts with receptors on cell surfaces, altering their activity and downstream signaling pathways.
Disrupting Cellular Processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of imidazole- and triazole-based aliphatic amines, often synthesized as dihydrochloride salts to enhance solubility. Key structural analogues include:
a. Nitro-Substituted Analogues
- Example: 1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine dihydrochloride (Compound 40, ) Key Differences: Replaces the phenyl group with a nitro-triazole moiety and incorporates a piperazine ring.
b. Benzimidazole Derivatives
c. Aliphatic Chain Variations
Physicochemical Properties
The table below compares key properties of [3-(2-Phenyl-1H-imidazol-1-yl)propyl]amine dihydrochloride with analogues:
Notes:
- The target compound’s dihydrochloride salt enhances aqueous solubility compared to neutral amines.
- Nitro-substituted analogues (e.g., Compound 40) exhibit higher melting points (>220°C) due to strong intermolecular interactions from polar nitro groups .
- Branched-chain derivatives () may exhibit lower solubility due to increased hydrophobicity .
Spectroscopic and Analytical Data
- 1H NMR : The target compound’s imidazole protons are expected to resonate near 7.5–8.5 ppm, while phenyl protons appear at 7.0–7.5 ppm. This contrasts with nitro-imidazole derivatives (e.g., Compound 14, ), where nitro groups deshield adjacent protons, shifting signals downfield .
- HRESIMS : Molecular ion peaks for dihydrochloride salts typically align with calculated [M+H]+ values. For example, Compound 38 () shows an HRESIMS match at m/z 487.1383 (calculated) vs. 487.1380 (observed) .
Biological Activity
Overview
[3-(2-Phenyl-1H-imidazol-1-yl)propyl]amine dihydrochloride is a chemical compound with the molecular formula C₁₂H₁₇Cl₂N₃ and a molecular weight of 274.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The imidazole ring present in the structure is known for its ability to interact with metal ions and proteins, influencing various biological processes.
The compound exhibits significant biochemical properties that make it a candidate for various applications:
- Enzyme Interaction : The imidazole moiety can act as a ligand, binding to metal ions in enzyme active sites, thereby modulating catalytic activity. This interaction is crucial for enzymes that rely on metal cofactors for their function.
- Protein Binding : The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins, potentially altering their structure and function. Such interactions are vital for the modulation of protein activity in biological systems.
Biological Activity
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies have indicated that compounds containing imidazole rings can exhibit anticancer properties. For example, related compounds have shown effectiveness against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Certain derivatives have been observed to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS), disrupting mitochondrial function, and causing DNA damage. This was confirmed through assays using staining agents like propidium iodide (PI) and DAPI .
- Cell Cycle Arrest : The most active compounds in related studies halted the cell cycle at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6), thereby preventing cancer cell proliferation .
Antimicrobial Activity
Imidazole-containing compounds have also been reported to possess antimicrobial properties. They can inhibit the growth of bacteria and fungi, contributing to their potential use in treating infections .
Case Studies
Several case studies have explored the biological activity of imidazole derivatives:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of a related imidazole compound on HeLa cells, revealing an IC₅₀ value of 28.3 µM, indicating significant cytotoxicity at relatively low concentrations .
- Molecular Docking Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level, supporting their potential as drug candidates .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| [3-(2-Phenyl-1H-imidazol-1-yl)propyl]amine | 28.3 | Induces apoptosis via ROS and mitochondrial dysfunction |
| [2-Phenyl-1H-imidazol-1-yl]methanamine | 57.01 | Inhibits CDK4/6 leading to cell cycle arrest |
| [2-Phenyl-1H-imidazol-1-yl]ethanamine | 65.95 | Similar mechanism with slightly lower potency |
Q & A
Q. Advanced Research Focus
- SHELXL : Used for small-molecule refinement, particularly for high-resolution or twinned data. It enables precise modeling of hydrogen bonding and salt formation (e.g., dihydrochloride protonation sites) .
- ORTEP-3 : Provides graphical visualization of thermal ellipsoids, aiding in identifying structural anomalies (e.g., disordered imidazole rings) .
- WinGX : Integrates SHELX and ORTEP for data processing, enabling validation of crystallographic parameters (e.g., R-factors) .
Methodological Note : Discrepancies in unit cell parameters should be resolved using the IUCr checkCIF database to validate crystallographic data .
What spectroscopic techniques (NMR, HRMS) are essential for confirming the structure and purity of this compound?
Q. Basic Research Focus
- 1H NMR (500 MHz, D₂O) : Key signals include:
- HRESIMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₆Cl₂N₃: 288.0764) with <2 ppm error .
- FT-IR : Confirms NH₂ and HCl salt formation via N-H stretching (2500–3000 cm⁻¹) .
How can researchers address discrepancies in binding affinity data when evaluating biological activity against targets like EGFR?
Q. Advanced Research Focus
- Experimental Design : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to cross-validate binding constants .
- Control Compounds : Include reference inhibitors (e.g., erlotinib for EGFR) to calibrate assay conditions .
- Data Contradictions : Analyze protonation states (e.g., dihydrochloride vs. free base) using pH-dependent solubility assays, as ionic forms may alter binding kinetics .
What are common impurities encountered during synthesis, and how are they identified?
Q. Basic Research Focus
- Unreacted Starting Materials : Detectable via TLC or HPLC (e.g., residual 2-phenylimidazole) .
- Byproducts : Over-alkylation at the imidazole N3 position, identified by HRMS (e.g., m/z 345.1 for [M+H]+ of di-alkylated impurity) .
- Analytical Methods :
What computational methods are effective for predicting the compound’s interaction with biological targets like Trypanosoma cruzi enzymes?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Predict binding poses in nitroreductase active sites, prioritizing hydrogen bonds with imidazole NH and π-π stacking with phenyl groups .
- ADMET Prediction (SwissADME) : Evaluates bioavailability (e.g., LogP ~2.5 for optimal membrane permeability) and cytochrome P450 interactions .
- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories, focusing on RMSD <2 Å .
How can researchers optimize the compound’s solubility and stability for in vitro assays?
Q. Advanced Research Focus
- Salt Form Screening : Compare dihydrochloride vs. phosphate salts in PBS (pH 7.4) to enhance aqueous solubility (>10 mg/mL) .
- Lyophilization : Stabilize the compound by freeze-drying from tert-butanol/water mixtures to prevent hydrolysis of the imidazole ring .
- Accelerated Stability Testing : Use 40°C/75% RH conditions for 4 weeks, monitoring degradation via HPLC .
What strategies are recommended for resolving conflicting crystallographic and spectroscopic data?
Q. Advanced Research Focus
- Multi-Technique Validation : Cross-reference X-ray diffraction data (e.g., C=O bond lengths) with DFT-optimized structures (B3LYP/6-31G*) .
- Rietveld Refinement : Apply to powder XRD data to resolve discrepancies in unit cell parameters caused by polymorphism .
- Solid-State NMR : Confirm protonation states (e.g., NH₂ vs. NH₃+) in dihydrochloride salts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
